Isopropyl methylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl(propan-2-yloxy)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZKGHQGPXBWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024158 | |
| Record name | Isopropyl methylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0 | |
| Record name | Isopropyl methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1832-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl methylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, methyl-, monopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289442 | |
| Source | DTP/NCI | |
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| Record name | NSC289393 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC289180 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC289175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC289137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Isopropyl methylphosphonic acid | |
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| Record name | ISOPROPYL METHYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DEK38OFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Derivatization Methodologies for Isopropyl Methylphosphonate Compounds
Precursor Synthesis and Intermediate Transformations
Preparation of Alkyl Methylphosphonic Acids and Esters
Alkyl methylphosphonic acids are significant as they are hydrolysis products of certain nerve agents and are essential for developing detection and decontamination methods. researchgate.net A common route to these acids involves the partial hydrolysis of the corresponding dialkyl methylphosphonates or the controlled alcoholysis of methylphosphonic acid anhydrides. researchgate.net Direct esterification of methylphosphonic acid with an alcohol, such as isopropanol (B130326), can also yield the desired monoalkyl ester. researchgate.net For instance, the synthesis of isopropyl methylphosphonic acid (IMPA) can be achieved by reacting equimolar amounts of isopropanol with methylphosphonyl dichloride in a solvent like toluene, followed by the addition of water. pnnl.gov The product is then extracted from the aqueous layer. pnnl.gov
Another approach involves a three-stage route starting with the transesterification of trimethyl phosphite (B83602) with an alcohol in the presence of a sodium catalyst. rsc.org The resulting mixed phosphite is then treated with methyl iodide to form an alkyl methyl methylphosphonate (B1257008). rsc.org Subsequent selective demethylation, for example with bromotrimethylsilane, followed by methanolysis, yields the alkyl hydrogen methylphosphonate. researchgate.netrsc.org
| Method | Reactants | Key Reagents/Conditions | Product | Yield | Reference |
| Direct Esterification | Methylphosphonic acid, Isopropanol | Phenylarsonic acid (catalyst), azeotropic removal of water | Isopropyl methylphosphonic acid | Good | researchgate.net |
| From Dichloride | Methylphosphonyl dichloride, Isopropanol | Toluene, then excess water | Isopropyl methylphosphonic acid | >95% purity | pnnl.gov |
| Three-Stage Route | Trimethyl phosphite, Alcohol (e.g., i-PrOH) | 1. Na catalyst 2. Methyl iodide 3. Bromotrimethylsilane, Methanolysis | Alkyl hydrogen methylphosphonate | 60-97% | researchgate.netrsc.org |
This table provides a summary of different methods for the preparation of alkyl methylphosphonic acids.
Michaelis-Arbusov Reaction Pathways for Phosphonate (B1237965) Ester Synthesis
The Michaelis-Arbusov reaction is a cornerstone in organophosphorus chemistry for forming a phosphorus-carbon bond. wikipedia.orgresearchgate.net This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate. researchgate.net The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent SN2 reaction by the displaced halide anion on one of the alkoxy groups of the phosphonium salt yields the final phosphonate ester and an alkyl halide. wikipedia.org
This reaction is highly versatile and can be used to synthesize a wide array of phosphonates. wikipedia.orgresearchgate.net For the synthesis of precursors to isopropyl methylphosphonate, a trialkyl phosphite can be reacted with a methyl halide. For example, reacting triethyl phosphite with methyl iodide produces diethyl methylphosphonate. diva-portal.org This reaction can be carried out under various conditions, including microwave irradiation to accelerate the reaction rate. researchgate.net Lewis acids can also mediate the reaction, allowing it to proceed at room temperature. organic-chemistry.org
| Phosphorus Reactant | Alkyl Halide | Product | Reaction Conditions | Reference |
| Triethyl phosphite | Methyl iodide | Diethyl methylphosphonate | Heat | diva-portal.org |
| Trialkyl phosphites | Alkyl halides | Dialkyl alkylphosphonates | Microwave irradiation | researchgate.net |
| Triethyl phosphite | Arylmethyl halides | Arylmethyl phosphonate esters | Lewis acid catalyst, room temperature | organic-chemistry.org |
This table illustrates various applications of the Michaelis-Arbusov reaction for synthesizing phosphonate esters.
Formation of Methylphosphonyl Dichloride Intermediates
Methylphosphonyl dichloride (DC) is a critical intermediate in the synthesis of many organophosphorus compounds, including this compound. wikipedia.org It can be produced through several routes. One common method is the oxidation of methyldichlorophosphine (B1584959) with an oxidizing agent like sulfuryl chloride. wikipedia.org
Another significant pathway is the chlorination of dialkyl methylphosphonates, such as dimethyl methylphosphonate, using thionyl chloride (SOCl₂). wikipedia.orgtandfonline.com This reaction's yield can be significantly high, reaching up to 98% when the phosphonate is added slowly to an excess of refluxing thionyl chloride. tandfonline.comresearchgate.net This method is particularly useful as it can suppress the formation of by-products. tandfonline.comresearchgate.net Amines can be used to catalyze this process. wikipedia.org Methylphosphonyl dichloride is a white crystalline solid at room temperature and reacts vigorously with water. wikipedia.org
| Starting Material | Chlorinating Agent | Key Conditions | Product | Yield | Reference |
| Methyldichlorophosphine | Sulfuryl chloride | Oxidation | Methylphosphonyl dichloride | - | wikipedia.org |
| Dimethyl methylphosphonate | Thionyl chloride | Slow addition to excess refluxing SOCl₂ | Methylphosphonyl dichloride | 98% | tandfonline.comresearchgate.net |
| Methylphosphonic acid | Thionyl chloride | - | Methylphosphonyl dichloride | - | murdoch.edu.au |
This table summarizes the key methods for the formation of the intermediate, methylphosphonyl dichloride.
Synthesis of this compound and its Analogues
With the necessary precursors and intermediates in hand, the synthesis of this compound and its related compounds can be approached through several direct and indirect routes.
Direct Synthesis Routes for Dialkyl Methylphosphonates
Direct synthesis methods offer a more streamlined approach to obtaining dialkyl methylphosphonates. One such method involves the reaction of methylphosphonyl dichloride with two equivalents of an alcohol. wikipedia.orgmurdoch.edu.au For example, reacting methylphosphonyl dichloride with ethanol (B145695) would yield diethyl methylphosphonate. This reaction is rapid for primary and secondary alcohols. murdoch.edu.au
The Michaelis-Becker reaction provides an alternative pathway, where a dialkyl hydrogen phosphonate reacts with an alkyl halide in the presence of a base. researchgate.net A phase-transfer catalyst can be employed in a liquid-liquid system to facilitate the reaction, especially for bulkier alkyl groups like isopropyl. researchgate.net
| Reactants | Catalyst/Base | System | Product | Reference |
| Dialkyl hydrogen phosphonate, Methyl iodide | Sodium hydroxide (B78521), Benzyl triethyl ammonium (B1175870) chloride | Liquid-liquid (H₂O/CH₂Cl₂) | Dialkyl methylphosphonate | researchgate.net |
| Methylphosphonyl dichloride, Alcohol (e.g., Ethanol) | - | - | Dialkyl methylphosphonate | wikipedia.orgmurdoch.edu.au |
This table outlines direct synthesis routes for producing dialkyl methylphosphonates.
Synthesis of O-Isopropyl Methylphosphonic Acid (IMPA) and Related Phosphonates
O-Isopropyl methylphosphonic acid (IMPA), also known as this compound, is a key hydrolysis product of the nerve agent sarin (B92409) and is therefore of significant interest for analytical and verification purposes. pnnl.govnih.govnih.gov A straightforward and high-purity synthesis involves the reaction of methylphosphonyl dichloride with an equimolar amount of isopropanol in toluene, followed by the addition of two mole equivalents of water. pnnl.gov The resulting IMPA is then extracted into an organic solvent like chloroform. pnnl.gov
Another synthetic strategy involves the direct esterification of methylphosphonic acid with isopropanol. researchgate.net This can be catalyzed by agents like phenylarsonic acid, with the continuous removal of water to drive the reaction to completion. researchgate.net Furthermore, alkyl methylphosphonates can be prepared from methylphosphonic acid by first converting it to methylphosphonyl dichloride with thionyl chloride and then reacting the dichloride with the desired alcohol. murdoch.edu.au
| Starting Material | Key Reagents | Solvent | Product | Key Feature | Reference |
| Methylphosphonyl dichloride | Isopropanol, Water | Toluene, Chloroform | O-Isopropyl methylphosphonic acid (IMPA) | High purity (>95%) | pnnl.gov |
| Methylphosphonic acid | Isopropanol, Phenylarsonic acid | - | O-Isopropyl methylphosphonic acid (IMPA) | Azeotropic removal of water | researchgate.net |
| Methylphosphonic acid | Thionyl chloride, Isopropanol | - | O-Isopropyl methylphosphonic acid (IMPA) | Via methylphosphonyl dichloride intermediate | murdoch.edu.au |
This table details the specific synthesis methods for O-Isopropyl Methylphosphonic Acid (IMPA).
Radiosynthesis Approaches for Isotopic Labeling
The development of radiolabeled organophosphorus (OP) compounds, including surrogates of this compound derivatives, is crucial for conducting in vivo studies, such as those using positron emission tomography (PET), to understand their toxicokinetics and pharmacodynamics. nih.gov Two primary synthetic strategies have been successfully employed to incorporate positron-emitting radionuclides like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) into these molecules. nih.gov
One successful approach is the alkylation of a phosphonic acid precursor. nih.gov For the synthesis of carbon-11 labeled sarin surrogates, [¹¹C]isopropyl iodide is reacted with the cesium salt of O-p-nitrophenyl methylphosphonic acid. nih.gov The iodide has been found to be a more effective reactant with the phosphonic acid salt compared to other precursors like tosylates. nih.gov This method installs the isotopic label at the isopropyl ester position of the molecule. nih.gov
A second key method involves the transesterification of a bis-p-nitrophenoxy methyl phosphonate precursor. nih.gov This strategy has also been used to prepare fluorine-18 labeled surrogates. nih.gov Both the alkylation and transesterification routes have demonstrated the ability to produce radiotracers with excellent purity and high molar activity, which are essential qualities for PET imaging agents. nih.gov
Table 1: Radiosynthesis Strategies for this compound Analogs
| Method | Radionuclide | Precursor 1 | Precursor 2 | Key Feature |
|---|---|---|---|---|
| Alkylation | Carbon-11 (¹¹C) | [¹¹C]Isopropyl iodide | O-p-nitrophenyl methylphosphonic acid (cesium salt) | Installs the ¹¹C label at the isopropyl ester position. nih.gov |
| Transesterification | Fluorine-18 (¹⁸F) | O,O-bis-p-nitrophenoxy methyl phosphonate | [¹⁸F]Fluoride source | An alternative route for installing radiolabels. nih.gov |
Engineering of Research Simulants and Surrogates
To facilitate research without the extreme hazards associated with highly toxic organophosphorus agents, significant effort has been dedicated to the design and synthesis of chemical surrogates or simulants. These compounds are engineered to mimic the chemical and biological activity of the target agent by possessing the same phosphorylating moiety but are structurally modified to be less volatile and, in some cases, less toxic. oup.comresearchgate.net
Design and Synthesis of Non-Volatile Organophosphorus Surrogates for Mechanistic Investigations
A primary strategy in designing non-volatile surrogates involves replacing a highly volatile and reactive leaving group (like fluoride (B91410) in sarin) with a less volatile one, such as a 4-nitrophenolate (B89219) group. oup.comchemrxiv.org This modification results in compounds that are safer to handle in a laboratory setting while still effectively phosphorylating biological targets like acetylcholinesterase (AChE). oup.comresearchgate.net
One of the most well-studied non-volatile sarin surrogates is 4-nitrophenyl this compound (NIMP). oup.comoup.com The synthesis of NIMP and related compounds allows for detailed in vitro and in vivo studies of AChE inhibition and the efficacy of potential reactivators. oup.com The design principle is that the surrogate will form the same enzyme adduct as the authentic agent, making it a highly relevant tool for screening countermeasures. chemrxiv.org The synthesis of these surrogates is confirmed and their purity assessed using standard analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). oup.comresearchgate.net For instance, NIMP has been successfully synthesized and characterized by GC-EI-MS, with its mass spectrum confirming its structure. researchgate.net
Table 2: Examples of Non-Volatile this compound Surrogates
| Surrogate Name | Abbreviation | Design Feature | Purpose |
|---|---|---|---|
| 4-nitrophenyl this compound | NIMP | 4-nitrophenolate leaving group replaces fluoride. oup.com | Stable sarin surrogate for AChE inhibition and reactivation studies. oup.comresearchgate.netoup.com |
| Phthalimidyl this compound | PIMP | Phthalimidyl leaving group. oup.com | Sarin surrogate for in vitro assays. oup.com |
Synthesis of Bis(isopropyl methyl)phosphonate and Related Structural Analogues
Dithis compound (DIMP), also referred to as bis(isopropyl methyl)phosphonate, is a significant structural analogue. oup.comnih.gov Historically, DIMP was identified as a chemical by-product formed during the manufacture of the nerve agent sarin in the 1950s. nih.gov Its formation occurred when excess isopropyl alcohol reacted with methylphosphonyl difluoride, particularly during distillation processes.
The laboratory synthesis of DIMP and its deuterated analogues can be achieved through methods like the gradual addition of triisopropyl phosphite to methyl iodide. The reaction is initiated by heating and then proceeds exothermically, followed by refluxing and distillation to isolate the final product. While DIMP itself was synthesized as a potential nerve agent surrogate, it was found to be highly toxic and unstable. oup.comoup.com This instability and toxicity led researchers to develop more stable alternatives like NIMP for research purposes. oup.comoup.com
Table 3: Profile of Dithis compound (DIMP) | Property | Description | Source | | :--- | :--- | :--- | | Common Name | Dithis compound | DIMP | | Synonym | Bis(isopropyl methyl)phosphonate | oup.com | | Origin | By-product of sarin (GB) synthesis. nih.gov | | Synthetic Route | Reaction of triisopropyl phosphite with methyl iodide. | | Research Use | Investigated as a nerve agent surrogate. oup.comoup.com | | Limitations | Found to be very toxic and unstable for surrogate studies. oup.comoup.com |
Degradation and Transformation Mechanisms of Isopropyl Methylphosphonate
Enzymatic Biodegradation and Biocatalysis
Microbial Consortia and Genetic Determinants for Biotransformation
The biodegradation of isopropyl methylphosphonate (B1257008) is often carried out by microbial consortia, where different species work synergistically to break down the compound. oup.comepa.gov Studies have identified mixed cultures, referred to as APG and SX microorganisms, that can utilize IMPA as their sole source of phosphorus. oup.com These consortia degrade IMPA to methylphosphonic acid (MPA) and subsequently to inorganic phosphate (B84403). oup.com While these cultures could use IMPA for phosphorus, they were not successful in using it as a carbon source. oup.com In a bioreactor setting, these microbial consortia were able to reduce IMPA concentrations from 85 mg/L to non-detectable levels within 60-75 hours. oup.com Bacterial species such as Pseudomonas testosteroni and Pseudomonas melophthora have also been reported to degrade IMPA to MPA. oup.comidsi.md
The genetic basis for this biotransformation lies in specific genes and operons. The initial hydrolysis of organophosphate precursors to IMPA is often catalyzed by enzymes encoded by organophosphate degradation (opd) genes. oup.com The most studied of these is the opd gene from P. diminuta, which codes for phosphotriesterase. oup.com Following the formation of IMPA and its subsequent conversion to smaller alkylphosphonates like MPA, the C-P lyase pathway, encoded by the phn operon, is essential for the final cleavage of the C-P bond and mineralization. msu.ruoup.com
Factors Influencing Biotic Degradation Efficiency
The efficiency of the biotic degradation of isopropyl methylphosphonate and its analogs is influenced by several environmental factors.
pH: The pH of the environment plays a critical role. Studies on the degradation of dithis compound (DIMP) showed that the optimal degradation rate occurred in alkaline conditions (pH 10). nih.gov The degradation was less efficient in neutral (pH 7) and acidic (pH 2) solutions. nih.gov This is partly because the availability and reactivity of the hydroxyl radicals involved in some degradation steps are pH-dependent. nih.gov
Temperature: Temperature significantly affects microbial activity and enzyme kinetics. For instance, the biodegradation of DIMP in a soil sample was observed to cease when the temperature was lowered to 10°C, highlighting the importance of a suitable temperature range for efficient degradation. acs.org
Nutrient Availability: The presence of more easily accessible phosphorus sources, such as inorganic phosphate, can inhibit the degradation of phosphonates. The expression of the phn operon, which encodes the C-P lyase pathway, is repressed in the presence of sufficient inorganic phosphate. msu.ru This means that bacteria will only resort to cleaving the C-P bond of compounds like IMPA when other phosphorus sources are scarce. idsi.md
| Factor | Effect on Degradation | Reference |
|---|---|---|
| pH | Optimal degradation of DIMP observed at alkaline pH (10). | nih.gov |
| Temperature | Biodegradation of DIMP in soil ceased at 10°C. | acs.org |
| Phosphate Concentration | Presence of inorganic phosphate suppresses IMPA degradation by repressing the C-P lyase pathway. | msu.ruidsi.md |
Photochemical and Advanced Oxidation Processes
In addition to biological breakdown, this compound is susceptible to degradation by abiotic chemical processes, particularly those involving highly reactive radical species generated through photochemical methods.
Photocatalytic Decomposition on Metal Oxide Surfaces (e.g., TiO₂)
Advanced oxidation processes (AOPs), such as heterogeneous photocatalysis on metal oxide surfaces, are effective in degrading persistent organic pollutants. Titanium dioxide (TiO₂) is a widely studied photocatalyst for this purpose. researchgate.netchemrxiv.org
When the precursor to IMPA, Sarin (B92409) (isopropyl methylphosphonofluoridate), is exposed to a TiO₂ surface, it readily adsorbs and undergoes hydrolysis to produce the more stable and non-volatile isopropyl methylphosphonic acid (IMPA). researchgate.net This initial hydrolysis step is a crucial detoxification reaction.
Under UV irradiation, the TiO₂ photocatalyst generates highly reactive oxygen species, primarily hydroxyl radicals (•OH). These radicals then attack the adsorbed IMPA and its subsequent breakdown products. The photocatalytic decomposition of IMPA on TiO₂ proceeds through several intermediates, including isopropanol (B130326), acetone, formate, and methylphosphonic acid (MPA). researchgate.net Ultimately, these intermediates are completely mineralized to benign products: phosphoric acid, water, and carbon dioxide. researchgate.net The decomposition rate of sarin on TiO₂ has been observed to be significantly faster than that of its simulant, dimethyl methylphosphonate (DMMP). chemrxiv.org Other metal oxides, such as alumina (B75360) (Al₂O₃), have also been shown to facilitate the high-temperature decomposition of DIMP, a sarin simulant, through surface adsorption followed by propene elimination. arxiv.org
Mechanisms of Photo-oxidation Involving Reactive Oxygen Species (ROS)
The photo-oxidation of phosphonates, including intermediates like methylphosphonic acid (MPn), which can arise from the degradation of larger molecules, is significantly driven by reactive oxygen species (ROS). researchgate.netnih.gov Studies on MPn, a related degradation product, show that its breakdown under UV irradiation is highly dependent on the presence of ROS. researchgate.net The primary mechanism for C-P bond cleavage in these compounds during photolysis involves hydroxyl radicals (˙OH) or hydroxide (B78521) ions (OH⁻). researchgate.netnih.gov
Experiments using ROS-quenching compounds have confirmed that species other than ˙OH play a lesser role in the direct cleavage of the C-P bond. researchgate.netnih.gov The degradation kinetics indicate that the process is more efficient under alkaline conditions. researchgate.netnih.gov Isotopic analysis has demonstrated that following the C-P bond cleavage, one oxygen atom from the surrounding water is incorporated into the resulting orthophosphate (PO₄) product. researchgate.netnih.gov Photo-oxidation processes, in general, involve the transfer of π-electrons from the aromatic compounds to an excited state, which facilitates the generation of ROS or makes the molecule more susceptible to attack. nih.gov The presence of dissolved oxygen is crucial for this process, leading to the formation of highly reactive species like hydrogen peroxide from the dismutation of superoxide (B77818) radicals. ubc.ca
Advanced Oxidation Systems Utilizing Ultrasonic Irradiation and Oxidants
Advanced oxidation processes (AOPs) that combine ultrasonic irradiation with chemical oxidants have proven effective for the degradation of this compound (in the form of its common surrogate, Dithis compound or DIMP) in aqueous solutions. idsi.mdidsi.md These systems leverage the formation of free hydroxyl radicals (HO•) and other reactive species to oxidize recalcitrant organic compounds. mdpi.com The degradation of DIMP via sonolysis often follows first-order kinetics. idsi.mdidsi.md
The efficiency of ultrasonic degradation is influenced by several factors:
pH: Degradation is significantly enhanced in alkaline conditions. A study demonstrated high removal efficiency at a pH of 10. idsi.mdidsi.md
Initial Concentration: The rate of degradation can be dependent on the initial concentration of the compound. idsi.mdidsi.md
Oxidant Addition: The introduction of oxidants like carbon tetrachloride (CCl₄), hydrogen peroxide (H₂O₂), peroxymonosulfate (B1194676) (PMS), or persulfate (PDS) can accelerate the degradation rate. idsi.mdidsi.mdnih.gov CCl₄, being hydrophobic, is drawn into cavitation bubbles where it cleaves to form highly reactive chlorine radicals. idsi.md The combination of ultrasound with PMS and PDS has been shown to have a synergistic effect on the removal of contaminants. nih.gov
Research has shown that a DIMP removal efficiency of 98% can be achieved in 45 minutes of ultrasonic irradiation at 26.2 kHz when the pH is adjusted to 10 and a small concentration of CCl₄ is added as an oxidant. idsi.mdidsi.md The primary degradation mechanism involves the attack of hydroxyl radicals, generated from the sonolysis of water vapor within the cavitation bubbles, on the DIMP molecule. idsi.md
Table 1: Ultrasonic Degradation of DIMP - Key Parameters and Findings
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Frequency | 26.2 kHz | Effective for DIMP degradation. | idsi.mdidsi.md |
| pH | 10 | Optimal for high removal efficiency. | idsi.mdidsi.md |
| Oxidant | 0.008 mg/L CCl₄ | Achieved 98% removal in 45 min. | idsi.mdidsi.md |
Laser-Induced Photodegradation Pathways
Laser-induced photodestruction offers a method for the rapid decomposition of this compound. nih.govcdc.gov This technique uses high-energy lasers, such as Nd:YAG lasers, to induce rapid thermal heating and fragmentation of the molecule, particularly when it is adsorbed on a surface. michellebrann.com The resulting product distribution is highly dependent on the laser-induced surface temperature, the molecular structure, and the composition of the surrounding atmosphere, especially the oxygen content. michellebrann.comuchicago.edu
Key findings from laser ablation studies of DIMP include:
The primary decomposition products are simple hydrocarbon gases and a phosphorus-bearing acid. nih.gov
At higher laser powers, which correspond to higher ablation temperatures, the formation of smaller product fragments is more likely. michellebrann.com The relative production of alkene products, for instance, increases significantly with laser power. michellebrann.comuchicago.edu
The presence of atmospheric oxygen plays a crucial role. In oxygen-depleted environments, the yield of oxygenated products decreases sharply compared to alkanes and alkenes. michellebrann.comuchicago.edu This indicates that under high-temperature conditions, atmospheric oxygen is directly incorporated into the fragmented products. michellebrann.com
Real-time analysis using mass spectrometry allows for the characterization of both parent and product fragments, providing insight into the fundamental surface chemistry under rapidly changing thermal conditions. michellebrann.com
Thermal Decomposition and Combustion Kinetics
The study of thermal decomposition is critical for understanding the high-temperature reaction kinetics of this compound, often for developing effective incineration and destruction methodologies. researchgate.netresearchgate.net
High-Temperature Pyrolysis Mechanisms and Product Formation
High-temperature pyrolysis of DIMP, a surrogate for this compound, has been studied extensively in shock tubes at temperatures ranging from 762 K to 1800 K. researchgate.netresearchgate.netresearchgate.net The decomposition process involves a series of complex reactions leading to the formation of several key products.
The primary decomposition pathway for DIMP is a six-center elimination reaction (a unimolecular decomposition) that releases a propene molecule and forms this compound (IMP). researchgate.netresearchgate.net This IMP can then undergo a similar elimination reaction to yield another propene molecule and methylphosphonic acid (MPA). researchgate.netresearchgate.net At very high temperatures (1400-1800 K), further decomposition occurs, leading to the formation of species like methyl(oxo)phosphoniumolate (MOPO) and ultimately carbon monoxide (CO). researchgate.net
The main observed products from the pyrolysis of DIMP are:
Propene researchgate.net
this compound (IMP) researchgate.net
Methylphosphonic acid (MPA) researchgate.netresearchgate.net
2-Propanol (observed in the early phase) researchgate.net
Carbon Monoxide (at very high temperatures) researchgate.net
Table 2: Major Products of DIMP Pyrolysis
| Product | Formula | Formation Pathway | Source |
|---|---|---|---|
| Propene | C₃H₆ | Elimination reaction from DIMP and IMP. | researchgate.net |
| This compound (IMP) | C₄H₁₁O₃P | First-stage decomposition of DIMP. | researchgate.netresearchgate.net |
| Methylphosphonic acid (MPA) | CH₅O₃P | Decomposition of IMP. | researchgate.netresearchgate.net |
Thermal Degradation on Catalytic and Adsorbent Surfaces
The thermal degradation of this compound can be significantly accelerated by the presence of catalytic and adsorbent surfaces, particularly metal oxides like gamma-alumina (γ-Al₂O₃). arxiv.orgarxiv.orgacs.org These surfaces can effectively adsorb and subsequently decompose the compound at temperatures lower than those required for gas-phase pyrolysis. arxiv.orgresearchgate.net
Ab initio molecular dynamics simulations have provided detailed mechanistic insights into the decomposition of DIMP on γ-Al₂O₃ surfaces across a temperature range of 200–1000°C. arxiv.orgarxiv.orgacs.org The key steps are:
Adsorption: The DIMP molecule strongly adsorbs onto the alumina surface. This interaction typically occurs via the phosphoryl oxygen atom bonding to a surface aluminum atom (Al-O=P). arxiv.orgacs.org
Decomposition: The subsequent decomposition proceeds via a propene elimination mechanism. arxiv.orgacs.org This involves the cleavage of a C-O bond in the isopropyl group and the transfer of a hydrogen atom from that group to a surface oxygen atom, releasing propene gas. arxiv.org
Product Formation: The primary gas-phase product identified in both theoretical and experimental studies is propene. arxiv.orgacs.org The remaining phosphorus-containing species, such as methylphosphonic acid, remain adsorbed on the surface. researchgate.net
The activation energy for this surface-catalyzed decomposition decreases as the temperature increases, making the reaction extremely fast at higher temperatures (600–1000°C). arxiv.orgacs.org
Kinetic Modeling of High-Temperature Oxidation Processes
To accurately predict the behavior of this compound during high-temperature oxidation and pyrolysis, detailed chemical kinetic models are developed. researchgate.netresearchgate.net These models consist of a comprehensive set of elementary reactions and their corresponding rate constants.
Studies on DIMP pyrolysis have led to the development of reaction mechanisms that can predict the time-histories of species like carbon monoxide. researchgate.net These models are often built upon existing mechanisms for organophosphorus compounds and are refined by calculating thermochemical properties of key intermediate species using quantum chemistry methods like CBS-QB3. researchgate.net
Environmental Compartmentalization and Persistence
IMPA's partitioning and longevity in the environment are key to assessing its potential impact. The compound's high polarity and resistance to abiotic degradation contribute to its persistence, particularly in aqueous environments.
This compound is characterized by its high water solubility and low volatility, which favors its presence in aqueous phases over air or organic matter. Its tendency to sorb to soil and sediment is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak sorption to organic matter, suggesting high mobility in soil. For IMPA, a Log Koc value of -0.54 has been reported, signifying that it will not sorb significantly to organic carbon in soil and sediment. ornl.gov This is further supported by the general principle that the soil-water partition coefficient (Kd) is a function of the soil's fractional organic carbon content (foc) and the Koc (Kd = foc × Koc). unt.edu
Table 1: Physicochemical Properties of this compound (IMPA) Relevant to Environmental Distribution
| Property | Value | Implication | Source |
|---|---|---|---|
| Log Koc | -0.54 | Low sorption to soil/sediment organic carbon | ornl.gov |
| Water Solubility | High | High mobility in aqueous systems | epa.gov |
| Persistence | Environmentally persistent | Long residence time in soil and water | epa.govacs.org |
This table is interactive. Click on the headers to sort.
The combination of high water solubility and very low sorption to soil particles gives this compound a high potential for transport and leaching through the soil profile into groundwater. ornl.gov This mobility has been demonstrated in real-world contamination scenarios. For instance, IMPA has been detected in groundwater at the Rocky Mountain Arsenal (RMA), a former production site for Sarin. epa.govepa.gov Its presence in the aquifer confirms its ability to migrate from surface or subsurface contamination sources into hydrogeological systems. The movement of the related compound dithis compound (DIMP) at the same site has been observed to be facilitated by the flow of irrigation water, illustrating a key transport mechanism for these types of soluble compounds. nih.gov
Atmospheric Chemistry and Gas-Phase Reactions
Once in the atmosphere, the fate of volatile or semi-volatile organic compounds is primarily governed by their reactions with key atmospheric oxidants. For organophosphonates, the dominant degradation pathway is typically reaction with the hydroxyl radical (OH).
Direct experimental data for the reaction kinetics of this compound with atmospheric hydroxyl (OH) radicals are not specified in the reviewed literature. However, extensive research on structurally similar alkylphosphonates by Atkinson and colleagues provides a strong basis for estimating its atmospheric behavior. nih.govacs.org These reactions typically proceed via the abstraction of a hydrogen atom from the alkyl groups by the OH radical. The reaction rates show a negative temperature dependence, meaning the reaction slows as temperature increases over a certain range. nih.gov The atmospheric lifetimes for these compounds with respect to reaction with OH radicals are typically on the order of hours to a few days, indicating this is a significant degradation pathway. science.gov
Table 2: OH Radical Reaction Kinetics for Structurally Similar Alkylphosphonates at 296-348 K
| Compound | Abbreviation | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | k at 298 K (cm³ molecule⁻¹ s⁻¹) | Source |
|---|---|---|---|---|
| Dimethyl methylphosphonate | DMMP | 8.00 x 10⁻¹⁴ e^(1470/T) | 1.10 x 10⁻¹¹ | nih.gov |
| Diethyl methylphosphonate | DEMP | 4.20 x 10⁻¹³ e^(1456/T) | 5.56 x 10⁻¹¹ | nih.gov |
This table is interactive. Click on the headers to sort.
Specific kinetic data for the gas-phase reactions of this compound with nitrate (B79036) radicals (NO₃) and ozone (O₃) are not available in the surveyed literature. However, studies on analogous organophosphorus compounds indicate that these reaction pathways are significantly less important than the reaction with OH radicals. For example, for isopropyl methyl methylphosphonate (IMMP), the rate constant for the reaction with NO₃ radicals at 296 K was measured to be (4.8 ± 2.1) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, and the reaction with ozone was too slow to measure, with an upper-limit rate constant of <7 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹. Given these slow reaction rates, the atmospheric degradation of IMPA by nitrate radicals would be a minor loss process, primarily relevant at night, while degradation by ozone is expected to be negligible. science.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | IMPA |
| Dithis compound | DIMP |
| Methylphosphonic acid | MPA |
| Sarin | GB |
| Dimethyl methylphosphonate | DMMP |
| Diethyl methylphosphonate | DEMP |
| Dimethyl ethylphosphonate | DMEP |
| Isopropyl methyl methylphosphonate | IMMP |
| Hydroxyl Radical | OH |
| Nitrate Radical | NO₃ |
Environmental Distribution and Transport Dynamics
Atmospheric Fate
The atmospheric transformation of isopropyl methylphosphonate (B1257008) is primarily driven by its reaction with hydroxyl (OH) radicals, which are highly reactive and ubiquitous in the troposphere. Research into the gas-phase reactions of isopropyl methylphosphonate has identified several key degradation products.
Studies utilizing gas chromatography, in situ atmospheric pressure ionization mass spectrometry (API-MS), and in situ Fourier transform infrared (FT-IR) spectroscopy have elucidated the products formed from the reaction of OH radicals with this compound. acs.orgnih.gov The primary initial products from this reaction are identified as CH₃OP(O)(CH₃)OC(O)CH₃ and a methyl radical (•CH₃). acs.orgnih.govresearchgate.net
In environments containing nitrogen oxides (NOx), which are common atmospheric pollutants, the methyl radical undergoes further reactions. acs.orgnih.gov These subsequent reactions lead to the formation of formaldehyde (B43269) (HCHO), methyl nitrite (B80452) (CH₃ONO), and methyl nitrate (B79036) (CH₃ONO₂). acs.orgnih.gov The formation of these secondary products highlights the complex chemical cascade that occurs following the initial oxidation of this compound in the atmosphere.
The table below summarizes the identified atmospheric degradation products of this compound resulting from its reaction with OH radicals.
Table 1: Atmospheric Degradation Products of this compound
| Product Type | Chemical Name | Chemical Formula |
|---|---|---|
| Major Initial Product | Acetoxy(methyl)methylphosphinate | CH₃OP(O)(CH₃)OC(O)CH₃ |
| Major Initial Product | Methyl Radical | •CH₃ |
| Subsequent Product (in presence of NOx) | Formaldehyde | HCHO |
| Subsequent Product (in presence of NOx) | Methyl Nitrite | CH₃ONO |
| Subsequent Product (in presence of NOx) | Methyl Nitrate | CH₃ONO₂ |
Table 2: List of Chemical Compounds
| Chemical Name |
|---|
| Acetoxy(methyl)methylphosphinate |
| Formaldehyde |
| This compound |
| Methyl Nitrate |
| Methyl Nitrite |
| Methyl Radical |
Analytical Methodologies for Detection and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in the study of IMPA, providing valuable information on its molecular structure, adsorption behavior, and decomposition pathways.
Fourier Transform Infrared Spectroscopy (FT-IR, ATR-FTIR, DRIFT) for Adsorption and Decomposition Studies
Fourier Transform Infrared (FT-IR) spectroscopy and its variants, such as Attenuated Total Reflection FT-IR (ATR-FTIR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, are powerful tools for investigating the adsorption and decomposition of organophosphorus compounds like IMPA on various surfaces. acs.orgacs.org
Studies have utilized FT-IR to monitor the decomposition of diisopropyl methylphosphonate (B1257008) (DIMP), a compound structurally similar to IMPA. researchgate.netresearchgate.net For instance, the thermal decomposition of DIMP in the gas phase has been studied, with FT-IR spectrometry used to quantify the parent compound and its decomposition products, including propylene (B89431) and isopropanol (B130326). researchgate.net In these studies, specific infrared absorption bands are monitored to track the disappearance of the parent molecule and the appearance of new products over time and under different temperature conditions. researchgate.netarxiv.org
ATR-FTIR has been effectively employed to study the adsorption and photocatalytic degradation of sarin (B92409) on titanium dioxide (TiO2) films. acs.org This research showed that sarin adsorbs on the TiO2 surface and hydrolyzes to form the less toxic IMPA. acs.org The subsequent photocatalytic decomposition of the adsorbed IMPA and other byproducts can then be monitored in real-time, providing insights into the reaction kinetics and mechanisms. acs.org The infrared spectrum of IMPA exhibits characteristic absorption bands, including those for P-O-C, P=O, and C-H vibrations, which allow for its identification and differentiation from other species present. dtic.mil
Key FT-IR Spectral Features of IMPA:
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |
| P-OH | 2639, 2292, 1685 (weak, broad) | Stretching |
| C-H (isopropyl) | 2981, 2934 | Stretching |
| P=O | ~1200-1250 | Stretching |
| P-O-C | ~1000-1050 | Stretching |
| C-H (methyl) | 1469, 1457 | Bending |
Note: The exact positions of these bands can vary depending on the sample matrix and measurement conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of IMPA. rfppl.co.in Both proton (¹H NMR) and phosphorus-31 (³¹P NMR) spectroscopy are commonly used.
³¹P NMR is particularly powerful for analyzing organophosphorus compounds. IMPA gives a characteristic signal in the ³¹P NMR spectrum, and its chemical shift provides information about the chemical environment of the phosphorus atom. rfppl.co.in Studies have demonstrated the use of ³¹P NMR for the detection of IMPA in biological samples like plasma and urine. rfppl.co.in This method can offer direct analysis with minimal sample preparation. rfppl.co.in
¹H NMR spectroscopy provides detailed information about the proton environments within the IMPA molecule. The spectrum typically shows distinct signals for the methyl protons attached to the phosphorus atom and the protons of the isopropyl group.
Typical NMR Spectral Data for IMPA:
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ³¹P | 25–30 | Singlet | P-atom in the phosphonate (B1237965) ester |
| ¹H | 1.2–1.4 | Doublet | Isopropyl methyl groups |
| ¹H | 1.5–1.7 | Doublet (due to P-H coupling) | Methyl group on phosphorus |
| ¹H | 4.4-4.7 | Multiplet | Isopropyl methine proton |
Note: Chemical shifts are typically referenced to a standard (e.g., TMS for ¹H, phosphoric acid for ³¹P) and can be influenced by the solvent used.
Investigation of Molecular Interactions via Spectroscopic Probes
Spectroscopic techniques are also employed to investigate the interactions of IMPA with other molecules and surfaces. For example, FT-IR can be used to study the hydrogen bonding interactions between IMPA and solvent molecules or the nature of its adsorption onto mineral surfaces. acs.org By observing shifts in the characteristic vibrational frequencies of the P=O or P-OH groups, researchers can deduce information about the strength and nature of these interactions. This is critical for understanding its environmental fate and transport.
Chromatographic and Mass Spectrometric Applications
Chromatographic methods coupled with mass spectrometry are the gold standard for the trace detection and quantification of IMPA due to their high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Trace Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of IMPA, particularly in environmental and forensic samples. nih.gov Since IMPA is a non-volatile and polar compound, derivatization is often required to convert it into a more volatile form suitable for GC analysis. mdpi.com
In a typical GC-MS analysis, the derivatized IMPA is separated from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the positive identification of the compound. mdpi.com The base peak in the mass spectrum of derivatized IMPA is often a characteristic fragment ion. mdpi.com
GC-MS has been successfully used for the trace detection of di-isopropyl methyl phosphonate (DIMP), a related compound, with low limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov For instance, one study reported an LOD of 0.21 µg/mL and an LOQ of 0.62 µg/mL for DIMP in methanol (B129727) using GC-MS. mdpi.com
Typical GC-MS Parameters for DIMP Analysis:
| Parameter | Value/Condition |
| Column Type | Narrow-bore capillary column (e.g., TG-5 SilMS) |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Temperature Program | e.g., 60°C to 110°C |
| Injection Mode | Splitless |
| MS Detector Mode | Full scan, positive ions |
| Mass Range | e.g., 50 to 250 Da |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aqueous and Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of IMPA, as it often does not require derivatization. mdpi.com This is particularly advantageous for analyzing aqueous samples and complex biological matrices like urine and serum. helsinki.finih.govnih.gov
In LC-MS/MS, the sample is first separated by liquid chromatography, and then the analyte of interest is detected by tandem mass spectrometry. astm.org This technique offers high selectivity and sensitivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for IMPA are monitored. helsinki.fi
Several studies have developed and validated LC-MS/MS methods for the determination of IMPA in various matrices. helsinki.finih.govresearchgate.net For example, a method was developed for the quantitative analysis of IMPA in serum with levels ranging from 2 to 135 ng/mL. nih.gov Another study comparing different ionization sources found that electrospray ionization (ESI) and Unispray provided excellent limits of detection and quantification for IMPA in urine, with LODs around 0.4 ng/mL. helsinki.fi
LC-MS/MS Method Performance for IMPA in Urine:
| Ionization Source | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision Bias (%) | Accuracy Bias (%) |
| Electrospray Ionization (ESI) | 0.44 | 1.46 | < 4 | < 5 |
| Unispray | 0.42 | 1.38 | < 4 | < 4 |
Data from a comparative study of ionization sources for IMPA analysis. helsinki.fi
These advanced analytical methodologies provide the robust and reliable tools necessary for the detection and quantification of isopropyl methylphosphonate, supporting efforts in environmental protection, public health, and international security.
Ion Mobility Spectrometry (IMS) for Rapid Detection and Field Screening
Ion Mobility Spectrometry (IMS) is a highly effective analytical technique for the rapid, on-site detection of trace levels of chemical vapors, including this compound (IMPP). mdpi.comnih.gov This technology is prized for its speed, high sensitivity, and portability, making it one of the most employed technologies for field screening. mdpi.com IMS devices, which can be miniaturized into pocket-held units, operate by ionizing the analyte molecules at atmospheric pressure and then separating them based on their velocity as they travel through a drift tube under the influence of an electric field. mdpi.combham.ac.uk
The fundamental principle of IMS involves measuring the drift time of an ion. bham.ac.uk After ionization, ions are pulsed into a drift region containing a buffer gas. bham.ac.uk An electric field propels the ions toward a detector. bham.ac.uk The time it takes for an ion to traverse the drift tube is dependent on its size, shape, and charge, which collectively determine its mobility. bham.ac.uk This drift time is used to identify the substance. A key qualitative parameter for identifying a compound is the reduced ion mobility (K₀), which normalizes the ion mobility for temperature and pressure, allowing for comparison across different instruments and conditions. mdpi.com
In the detection of IMPP, IMS instruments, often using a non-radioactive ionization source and ammonia (B1221849) doping in positive ion mode, demonstrate excellent sensitivity. mdpi.comnih.gov The identification of IMPP relies on the formation of specific product ion peaks in the ion mobility spectrum. mdpi.comnih.gov Two distinct peaks are typically observed for IMPP: a monomer ion (M·NH₄⁺) and a dimer ion (M₂·NH₄⁺), where 'M' represents the IMPP molecule. mdpi.comnih.govresearchgate.net The presence and relative intensities of these peaks provide a characteristic signature for IMPP. For instance, using a time-of-flight (ToF) ion mobility spectrometer, the monomer M·NH₄⁺ has a reported reduced ion mobility (K₀) of 1.41 cm² V⁻¹ s⁻¹, while the dimer M₂·NH₄⁺ has a K₀ of 1.04 cm² V⁻¹ s⁻¹. mdpi.comnih.govresearchgate.net
The performance of portable IMS systems for IMPP detection is well-documented, with low detection limits and a rapid response time, typically within seconds. mdpi.comepa.gov These characteristics are crucial for field screening applications where quick identification of potential contamination is necessary.
Table 1: Performance Characteristics of IMS for this compound (IMPP) Detection
| Parameter | Value | Reference |
| Analyte Identified | Monomer (M·NH₄⁺) | mdpi.comnih.govresearchgate.net |
| Reduced Ion Mobility (K₀) - Monomer | 1.41 cm² V⁻¹ s⁻¹ | mdpi.comnih.govresearchgate.net |
| Analyte Identified | Dimer (M₂·NH₄⁺) | mdpi.comnih.govresearchgate.net |
| Reduced Ion Mobility (K₀) - Dimer | 1.04 cm² V⁻¹ s⁻¹ | mdpi.comnih.govresearchgate.net |
| Limit of Detection (LOD) | 0.24 ppbᵥ | mdpi.comnih.govresearcher.life |
| Limit of Quantification (LOQ) | 0.80 ppbᵥ | mdpi.comnih.govresearcher.life |
| Linear Dynamic Range | Up to ~30 ppbᵥ | mdpi.com |
| Saturation Level | >500 ppbᵥ | mdpi.comnih.gov |
| Detection Time | Within two seconds | epa.gov |
Advanced Sensor Development and Application
Piezoelectric sensors represent a class of mass-sensitive devices that utilize the piezoelectric effect for the detection of chemical compounds, including organophosphates like IMPP. mdpi.comazosensors.com The core principle of these sensors is that certain crystalline materials, such as quartz, generate an electrical voltage in response to applied mechanical stress. mdpi.compruftechnik.comwikipedia.org Conversely, when an external voltage is applied, the material undergoes mechanical deformation. mdpi.com In a sensor application, a quartz crystal is made to oscillate at its resonant frequency. When analyte molecules adsorb onto the crystal's surface, the added mass causes a measurable shift in this resonant frequency, which can be correlated to the analyte's concentration. nih.gov
To enhance selectivity and sensitivity for specific compounds like IMPP, the piezoelectric crystal's surface, typically a gold-coated electrode, is modified with a coating material that has an affinity for the target analyte. dtic.milcdc.gov The choice of coating is critical for the sensor's performance. Various materials have been investigated as coatings for detecting organophosphorus compounds. cdc.govacs.org For IMPP detection, coatings can range from common polymers to specific antibodies. dtic.milcdc.gov
The performance of piezoelectric sensors is evaluated based on their sensitivity, selectivity, response time, and reversibility. dtic.mil Studies have shown that protein-coated piezoelectric crystals can detect IMPP in the gaseous state at parts-per-billion (ppb) levels. dtic.mil For example, using cholinesterase immobilized with glutaraldehyde (B144438) as a coating, responses to IMPP have been observed. dtic.mil Immobilizing the protein adsorbents directly onto the crystal's electrode enhances response reproducibility and stability, with fast response times of around 120 seconds. dtic.mil The development of these sensors has demonstrated the viability of using protein coatings for the gas-phase detection of certain organophosphorus compounds. dtic.mil Uncoated piezoelectric crystals have also been investigated for their ability to detect IMPP. cdc.govgovinfo.gov
Table 2: Investigated Coatings for Piezoelectric Crystal Sensors for Organophosphorus Compound Detection
| Coating Material | Target Analytes | Key Findings | Reference(s) |
| Cholinesterases (immobilized) | Dithis compound (IMPP) | Enables detection in the gaseous state; provides sensitivity at ppb levels. | dtic.mil |
| Organophosphorus antibody | Organophosphorus compounds | Tested as a selective protein adsorbent coating for military applications. | dtic.mil |
| Calixarene Derivatives | Organophosphorus compounds (e.g., DMMP, DIMP) | Self-assembled molecularly imprinted films show a special response to organophosphorus compounds. | scirp.org |
| Triton X-100, Aerosol-OT, Dibutyl phthalate, Collodion | Dithis compound (IMPP) | Evaluated as potential coatings to improve sensor methodology and characterization. | cdc.gov |
The design of highly selective chemical sensors for this compound often relies on the principle of molecular recognition, where a receptor is engineered to bind specifically to the target analyte. utexas.edunih.gov This approach mimics biological systems, such as antibody-antigen interactions, to achieve high specificity. nih.gov These systems integrate a molecular recognition element with a transducer that converts the binding event into a measurable signal. nih.gov
Molecularly Imprinted Polymers (MIPs) are a prominent example of this technology. nih.govtandfonline.com MIPs are synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule—in this case, IMPP or a similar organophosphonate. nih.govtandfonline.com The process involves polymerizing functional and cross-linking monomers in the presence of the template molecule. Subsequent removal of the template leaves behind specific recognition cavities in the polymer matrix. nih.gov When the sensor is exposed to a sample, the target analyte rebinds to these cavities, generating a signal through an associated transducer (e.g., electrochemical, optical). nih.gov
Supramolecular Sensors offer another advanced approach. These systems use synthetic host molecules designed to bind specific guests, such as the phosphonate anion derived from IMPP hydrolysis. utexas.edu For example, fluorescent tripodal anion sensors have been developed that exhibit a "turn-on" fluorescence response upon binding with phosphonate and phosphate (B84403) anions. utexas.edu This fluorescence signal amplification allows for the sensitive optical detection of IMPP hydrolysis products. utexas.edu
DNA Aptamer-Based Sensors utilize short, single-stranded DNA (ssDNA) or RNA sequences, known as aptamers, that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. jaas.ac.cnbohrium.com Through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), aptamers can be selected that specifically recognize organophosphorus compounds. jaas.ac.cn The binding of the analyte to the aptamer can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response. jaas.ac.cnbohrium.com For instance, a competitive assay can be designed where the target organophosphate competes with a fluorescently labeled molecule for binding to the aptamer, resulting in a quantifiable change in fluorescence. jaas.ac.cn Three-dimensional modeling of these interactions reveals that forces like hydrogen bonds and van der Waals interactions are crucial for the stable binding of the chemical to the aptamer. jaas.ac.cn
These molecular recognition-based systems provide powerful platforms for developing highly sensitive and selective sensors for this compound and related organophosphorus compounds. utexas.edutandfonline.comjaas.ac.cn
Computational and Theoretical Chemical Investigations
Quantum Chemical Modeling and Simulation
Quantum chemical methods are employed to investigate the electronic structure, geometry, and energetics of molecules. These calculations are fundamental to understanding the reactivity and degradation pathways of compounds like IMPA.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the adsorption and reaction mechanisms of organophosphorus compounds, providing insights into their degradation pathways. For instance, DFT calculations have been used to model the adsorption of chemical warfare agent simulants on metal oxide surfaces like γ-Al2O3. acs.org These studies reveal that the most energetically favorable mode of adsorption involves the formation of a dative bond between the aluminum center on the surface and the phosphoryl oxygen (P=O) of the organophosphorus compound. acs.org
DFT calculations can elucidate multi-step reaction mechanisms, identifying transition states and intermediates. osti.govpku.edu.cn While many density functionals can introduce significant errors, modern functionals can provide a balanced and accurate description of complex reactions. osti.gov For example, in the study of organophosphorus compound decomposition on surfaces, DFT is used within ab initio molecular dynamics simulations to determine the energetics of various reaction steps. acs.org
Table 1: DFT Calculated Adsorption Energies of Organophosphorus Compounds on γ-Al2O3
| Compound | Adsorption Energy (kcal/mol) | Basis Set | Reference |
|---|---|---|---|
| Dimethyl methylphosphonate (B1257008) (DMMP) | -57.5 | 6-311G(df) | acs.org |
This table illustrates the application of DFT in determining the stability of surface-adsorbed complexes, a critical first step in many surface-catalyzed reactions.
Ab initio molecular dynamics (AIMD) simulations are a powerful tool for exploring the mechanisms of surface-catalyzed reactions by modeling atomic motions over time at finite temperatures. acs.orgchemrxiv.org Extensive AIMD, specifically Born-Oppenheimer molecular dynamics (BOMD), has been utilized to investigate the high-temperature degradation of Diisopropyl Methylphosphonate (DIMP), a close structural analog of IMPA, on metal oxide surfaces such as γ-alumina (γ-Al2O3). chemrxiv.orgacs.orgresearchgate.net
These simulations show that surfaces like γ-Al2O3 can effectively adsorb and destroy such compounds. chemrxiv.orgacs.org The degradation mechanism is temperature-dependent. On pristine γ-Al2O3 surfaces, AIMD simulations predict that the initial decomposition step for DIMP involves the cleavage of a C–O bond. acs.orgchemrxiv.org The simulations reveal that DIMP readily adsorbs onto the alumina (B75360) surface across a range of temperatures, with subsequent decomposition proceeding via propene elimination. chemrxiv.orgacs.org Metadynamics simulations, combined with BOMD, have been used to calculate the free energy paths, showing that the activation barrier for decomposition decreases as temperature increases. chemrxiv.orgacs.org
The presence of hydroxyl groups on the alumina surface, which is common under realistic environmental conditions, significantly influences the decomposition pathways, especially at elevated temperatures. acs.org While DIMP is a suitable simulant for sarin (B92409) on pristine alumina surfaces due to similar adsorption and reaction dynamics, their behaviors diverge on hydroxylated surfaces at high temperatures. acs.orgchemrxiv.org
Table 2: Key Findings from AIMD Simulations of DIMP Degradation on γ-Al2O3
| Feature | Observation on Pristine γ-Al2O3 | Observation on Hydroxylated γ-Al2O3 | References |
|---|---|---|---|
| Adsorption | Strong adsorption via the P=O group to surface Al atoms. | Similar adsorption patterns to the pristine surface. | acs.org |
| Initial Step | C–O bond cleavage is predicted as the initial decomposition step. | Differences in reaction pathways emerge at elevated temperatures. | acs.orgchemrxiv.org |
| Products | Propene elimination is a key decomposition pathway. | Complete decomposition forms products like propene, CH3CHO, and CH3OH. | acs.orgchemrxiv.orgacs.org |
| Activation Energy | Decreases with increasing temperature. | Lower activation energies compared to gas-phase decomposition. | acs.orgchemrxiv.orgacs.org |
Theoretical calculations are crucial for interpreting experimental vibrational spectra (e.g., infrared and Raman). DFT can be used to calculate the normal-mode frequencies of organophosphorus compounds, which aids in the assignment of spectral bands observed experimentally. acs.org For instance, calculations on dimethyl methylphosphonate (DMMP) have shown that upon adsorption to a γ-Al2O3 surface, the P=O stretching frequency (ν(P=O)) exhibits a significant red-shift (a shift to lower wavenumber) of about 84 cm⁻¹, which is in general agreement with the experimentally observed shift of approximately 60 cm⁻¹. acs.org This shift confirms the strong interaction between the phosphoryl oxygen and the surface. acs.org
Kinetic and Mechanistic Modeling
Kinetic and mechanistic models are developed to simulate the transformation of a chemical over time under specific conditions. These models are essential for predicting reaction rates and understanding the compound's persistence and fate in various environments.
The development of chemical kinetic models for gas-phase reactions is critical for understanding the atmospheric fate of volatile compounds and for optimizing incineration as a destruction method. researchgate.net For organophosphorus compounds like DIMP, thermal decomposition in the gas phase has been quantified under different atmospheric conditions (nitrogen, air, and water vapor). njit.edu
In an air environment, the decomposition of DIMP was found to follow a first-order reaction. njit.edu The rate constant, k(T), was determined experimentally over a temperature range of 200-350 °C and fitted to the Arrhenius equation. njit.edu
Table 3: Arrhenius Parameters for Gas-Phase DIMP Decomposition in Air
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Pre-exponential Factor (A) | 10^7.4±2.5 | s⁻¹ | njit.edu |
| Activation Energy (Ea) | 21.4±6.6 | kcal/mol | njit.edu |
The Arrhenius equation is given by k(T) = A * exp(-Ea/RT), where R is the gas constant and T is the temperature in Kelvin.
The presence of water vapor has been shown to accelerate the decomposition, highlighting the importance of environmental factors in kinetic models. njit.edu Furthermore, detailed kinetic models have been developed for DIMP to describe its high-temperature oxidation, which is essential for understanding its destruction in flames. researchgate.net These models include numerous elementary reactions and associated rate constants for the compound and its decomposition products, such as propylene (B89431), isopropanol (B130326), and this compound (IMPA). researchgate.net
Environmental fate models are used to predict the persistence and transformation of chemicals in different environmental compartments like soil and water. A crucial parameter in these models is the rate of hydrolysis. For DIMP, the hydrolysis rate has been measured at elevated temperatures (70 to 98 °C) to predict its persistence in groundwater at lower, environmentally relevant temperatures. unt.edu
By applying the Arrhenius equation to extrapolate the high-temperature kinetic data, the half-life for the hydrolysis of DIMP in groundwater at 10 °C was estimated to be approximately 500 years. unt.edu This long predicted half-life suggests that, in the absence of other degradation pathways like microbial action, the compound is highly persistent in groundwater. unt.edu
The development of predictive environmental fate models is complex and must account for various transformation processes. frontiersin.orgpatsnap.com For organophosphorus compounds, these models need to consider not only hydrolysis but also other potential degradation pathways and the formation of transformation products, such as isopropyl methylphosphonic acid. researchgate.netnih.gov The accuracy of these models often depends on correctly simulating substance transport, including preferential flow in soil, and having accurate data on transformation rates in different environmental compartments. frontiersin.org
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | IMPA |
| Dithis compound | DIMP |
| Dimethyl methylphosphonate | DMMP |
| Sarin | GB |
| Isopropyl methylphosphonic acid | IMPA (acid form) |
| Propylene | - |
| Isopropanol | - |
| γ-alumina | γ-Al2O3 |
Computational Analysis of Enzyme Catalytic Efficiency and Structure-Activity Relationships
Computational methods are powerful tools for investigating the catalytic efficiency of enzymes and elucidating structure-activity relationships (SAR). mit.edunih.gov For organophosphorus compounds like this compound, these approaches can provide detailed insights into the molecular interactions governing their biological activity. While specific computational studies on the enzyme interactions of this compound are not extensively documented in publicly available literature, the methodologies applied to analogous compounds and enzyme systems offer a clear framework for such investigations.
Enzyme Catalytic Efficiency:
Computational enzyme redesign strategies often aim to enhance catalytic activity by analyzing the entire enzymatic turnover process. mit.edu Techniques such as statistical mechanical path sampling and machine learning can identify crucial structural and dynamic features of enzyme-substrate complexes that are primed for successful catalysis. mit.edu For an enzyme capable of hydrolyzing this compound, these methods could be employed to:
Model the Reaction Pathway: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to map the potential energy surface of the hydrolysis reaction, identifying the transition state and calculating the activation energy. This provides a quantitative measure of the catalytic efficiency.
Identify Rate-Limiting Steps: By simulating the entire catalytic cycle, computational models can pinpoint the slowest step in the process, which can then be targeted for enzyme engineering efforts to improve turnover rates.
Structure-Activity Relationships (SAR):
SAR studies aim to connect the chemical structure of a molecule to its biological activity. drugdesign.org In the context of this compound and its analogues, computational SAR can help to:
Predict Binding Affinity: Docking simulations can predict the preferred binding orientation of this compound within an enzyme's active site and estimate the binding free energy. By comparing the docking scores of a series of related phosphonates, researchers can build models that predict the activity of novel compounds.
Identify Key Molecular Descriptors: Quantitative structure-activity relationship (QSAR) models use statistical methods to correlate molecular descriptors (e.g., size, hydrophobicity, electronic properties) with biological activity. researchgate.net For this compound, descriptors related to the size of the isopropyl group and the electrophilicity of the phosphorus atom would likely be important determinants of its interaction with target enzymes.
Guide Rational Design: The insights gained from SAR studies can guide the design of new molecules with improved or altered activities. nih.gov For instance, if a particular steric or electronic feature is found to be crucial for activity, new analogues can be synthesized that optimize this feature.
The table below illustrates the types of data that would be generated in a computational study of enzyme catalytic efficiency for a series of methylphosphonate esters.
| Compound | Docking Score (kcal/mol) | Calculated Activation Energy (kcal/mol) | Predicted kcat (s⁻¹) |
| Methyl methylphosphonate | -5.2 | 18.5 | 1.2 |
| Ethyl methylphosphonate | -5.8 | 17.9 | 2.5 |
| This compound | -6.3 | 17.2 | 4.1 |
| Propyl methylphosphonate | -6.1 | 17.5 | 3.3 |
Intermolecular Interactions and Binding Studies
First-Principles Calculations of Binding Energies to Metal Salts
First-principles calculations, based on quantum mechanics, provide a highly accurate method for determining the binding energies and geometries of molecules interacting with metal ions. researchgate.net These methods are particularly useful for understanding the interactions between organophosphorus compounds, such as this compound, and various metal salts. The phosphoryl oxygen in this compound is a strong Lewis base, capable of coordinating to metal centers.
Methodology:
Density functional theory (DFT) is a common first-principles method used to study these interactions. By employing appropriate functionals that account for van der Waals dispersion forces, it is possible to accurately model the noncovalent interactions that are crucial for binding. researchgate.net For open-shell transition metal ions, corrections such as the Hubbard U term may be necessary to achieve accurate electronic structures and binding energies. researchgate.net
Applications to this compound:
Binding Energy Calculation: First-principles calculations can determine the binding energy of this compound to a wide range of metal cations (e.g., Zn²⁺, Cu²⁺, Fe³⁺) found in various salts. This information is critical for understanding its behavior in environmental and biological systems, as well as for the design of sensors and decontamination materials.
Geometric and Electronic Structure Analysis: These calculations provide detailed information about the geometry of the metal-isopropyl methylphosphonate complex, including bond lengths and angles. Analysis of the electronic structure can reveal the nature of the bonding, such as the degree of charge transfer from the phosphoryl oxygen to the metal ion.
The following table presents hypothetical binding energies of this compound to different metal cations, as would be determined by first-principles calculations.
| Metal Cation | Salt Counterion | Calculated Binding Energy (kJ/mol) | M-O Bond Distance (Å) |
| Zn²⁺ | Cl⁻ | -125 | 1.95 |
| Cu²⁺ | SO₄²⁻ | -150 | 1.90 |
| Mg²⁺ | NO₃⁻ | -95 | 2.05 |
| Ca²⁺ | Cl⁻ | -80 | 2.15 |
Theoretical Examination of Noncovalent Associations with Receptor Analogues
The noncovalent interactions between this compound and biological receptors or their analogues are fundamental to its mechanism of action. Theoretical methods can be employed to investigate the nature and strength of these associations.
Key Interactions and Theoretical Approaches:
The primary noncovalent interaction for this compound is expected to be the coordination of its phosphoryl oxygen with a Lewis acidic center in a receptor. nih.gov This can be modeled using a variety of computational techniques:
Molecular Docking: As mentioned previously, docking can predict the binding pose and provide an estimate of the binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamics of the noncovalent association, providing insights into the stability of the complex and the role of solvent.
Quantum Mechanical Calculations: High-level quantum mechanical calculations can be performed on model systems to accurately determine the interaction energies and to decompose them into various components (e.g., electrostatic, dispersion, charge transfer).
Case Study Analogue: Interaction with Metalloporphyrins:
While specific studies on this compound are limited, research on the nerve agent simulant dithis compound (DIMP) provides valuable insights. Spectroscopic and theoretical studies of DIMP's interaction with zinc(II) porphyrins have shown that the primary binding motif involves the coordination of the phosphoryl oxygen to the zinc metal center (Zn-O=P). nih.gov This type of interaction can be modeled theoretically to understand the factors influencing binding affinity, such as the electronic properties of the porphyrin ring and the steric bulk of the phosphonate's alkyl groups.
The table below illustrates how theoretical calculations could be used to compare the noncovalent binding of different methylphosphonates to a hypothetical receptor analogue.
| Ligand | Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residue | Dominant Interaction Type |
| Methyl methylphosphonate | -4.5 | Tyr | Hydrogen Bond |
| Ethyl methylphosphonate | -5.1 | Tyr | Hydrogen Bond, van der Waals |
| This compound | -5.8 | Tyr, Val | Hydrogen Bond, van der Waals |
| tert-Butyl methylphosphonate | -5.2 | Tyr | Hydrogen Bond, Steric Hindrance |
Applications in Chemical Research and Standards Development
Role as a Research Simulant for Organophosphorus Compounds
The use of simulants is a critical practice in chemical defense and environmental science, enabling researchers to study the properties, fate, and detection of hazardous substances without the risks associated with handling the actual compounds. nih.gov DIMP, which degrades to IMPA, is frequently used as a chemical simulant for G-series nerve agents like Sarin (B92409) (GB) and Soman (GD) because of its similar chemical structure and physicochemical properties but significantly lower acute toxicity. mdpi.comnih.gov This similarity allows it to be used in training personnel and developing chemical defense materials. nih.gov
IMPA is the primary hydrolysis degradation product of the nerve agent Sarin (GB). wikipedia.orgacs.orgacs.org The study of its formation and subsequent breakdown provides a direct model for the environmental fate and decomposition of Sarin. Attenuated total reflection-infrared Fourier transform spectroscopy (ATR-FTIR) has been used to observe the adsorption of Sarin on titanium dioxide (TiO2) surfaces, showing its transformation into the less toxic IMPA. acs.org Further photocatalytic degradation of the adsorbed IMPA on TiO2 leads to mineralization into phosphoric acid, water, and carbon dioxide. acs.org
Research on the decomposition of the simulant DIMP offers further insights. Ab initio molecular dynamics simulations have been employed to compare the decomposition of Sarin and DIMP on alumina (B75360) surfaces. acs.org These studies confirm that DIMP is an excellent simulant for Sarin in experiments on pristine alumina, as they exhibit similar adsorption configurations and reaction dynamics. acs.org The decomposition of DIMP often proceeds through the formation of intermediates like propene, isopropanol (B130326), and methyl phosphonic acid (MPA), pathways that are relevant to the breakdown of Sarin under various conditions. researchgate.net
| Original Compound | Degradation Product(s) | Context/Method | Reference |
|---|---|---|---|
| Sarin (GB) | Isopropyl methylphosphonate (B1257008) (IMPA) | Hydrolysis, Degradation on surfaces (e.g., TiO2, Brucite) | wikipedia.orgacs.orgacs.org |
| Diisopropyl methylphosphonate (DIMP) | This compound (IMPA) | Metabolism in mammals, Hydrolysis | nih.gov |
| This compound (IMPA) | Methylphosphonic acid (MPA), Isopropanol, Acetone | Photocatalytic decomposition on TiO2 | acs.org |
The simulant DIMP is widely utilized to test, calibrate, and validate sensitive analytical instruments designed to detect chemical warfare agents in real-time. mdpi.comnih.govresearcher.life This is particularly crucial for field-portable devices where performance verification with actual agents is impractical.
Ion Mobility Spectrometry (IMS) is a prominent technology for the rapid, on-site detection of airborne chemical threats. mdpi.com DIMP is used to calibrate these IMS instruments, with studies establishing clear detection parameters. For example, using a pocket-held ToF-IMS with ammonia (B1221849) doping, DIMP vapors can be quantified with a limit of detection (LoD) of 0.24 ppbv and a limit of quantification (LoQ) of 0.80 ppbv. mdpi.comnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique where DIMP serves as a calibration standard. Validation studies have determined the performance of GC-MS for DIMP quantification, achieving an LoD of 0.21 μg/mL and an LoQ of 0.62 μg/mL in liquid samples. mdpi.comresearcher.life These established parameters for the simulant provide confidence in the instruments' ability to detect the target nerve agents at trace levels, which is critical for environmental monitoring and forensic investigations. mdpi.com
| Analytical Technique | Parameter | Value | Reference |
|---|---|---|---|
| Ion Mobility Spectrometry (IMS) | Limit of Detection (LoD) | 0.24 ppbv (1.8 μg/m³) | mdpi.com |
| Limit of Quantification (LoQ) | 0.80 ppbv (6.0 μg/m³) | mdpi.com | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Limit of Detection (LoD) | 0.21 μg/mL | mdpi.comresearcher.life |
| Limit of Quantification (LoQ) | 0.62 μg/mL | mdpi.comresearcher.life |
Simulants like DIMP and Isopropyl 4-Nitrophenyl Methylphosphonate (NIMP) are employed in mechanistic studies to probe the chemical and biological interactions characteristic of organophosphorus nerve agents. acs.orgbiomedres.us Computational studies using ab initio molecular dynamics have detailed the interaction of DIMP with surfaces like alumina, showing that the molecule initially binds to the surface via its phosphoryl (P=O) group, which can trigger the breakdown of the molecule. acs.org
In biological systems, the primary toxic action of nerve agents is the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov While DIMP itself is a much less potent inhibitor of AChE than Sarin, other simulants are designed specifically to mimic this interaction. nih.govnih.gov For instance, NIMP was synthesized to study AChE inhibition, showing pharmacodynamic effects similar to Sarin but with lower intrinsic toxicity. biomedres.us Such studies are crucial for developing and testing antidotes, as the simulant's interaction with AChE can be observed to evaluate the efficacy of reactivating compounds like oximes. biomedres.us
Development of Reference Standards and Analytical Protocols
The accurate and reliable detection of chemical warfare agent degradation products like IMPA is essential for verifying compliance with the Chemical Weapons Convention (CWC), environmental remediation, and forensic analysis. This requires the development of certified reference materials and standardized, validated analytical methods.
Regulatory bodies and standards organizations have established official methods for the analysis of IMPA in various environmental matrices. The U.S. Environmental Protection Agency (EPA) includes methods for IMPA in its compilations for environmental restoration following homeland security events. epaosc.orgepa.gov
ASTM International has published standardized test methods for this purpose. These include:
ASTM D7597 : This method details the determination of IMPA and other organophosphonates in surface water by direct injection using liquid chromatography/tandem mass spectrometry (LC/MS/MS). astm.orgiteh.ai
ASTM E2866-12 : This standard specifies a method for determining IMPA and other related compounds in soil, utilizing pressurized fluid extraction followed by LC/MS/MS analysis. epa.gov
These methods provide robust and reproducible protocols for sample preparation, analysis, and quality control. cdc.gov For instance, LC/MS/MS methods for analyzing IMPA in serum have been developed with detection capabilities in the low nanogram per milliliter (ng/mL) range. nih.gov Isotopically labeled standards, such as isopropyl methylphosphonic acid-d7 and dithis compound-d14, are often used as internal standards or surrogates to ensure high accuracy and correct for matrix effects during analysis. epa.gov
To ensure that laboratories around the world can competently and accurately identify CWC-related chemicals, the Organisation for the Prohibition of Chemical Weapons (OPCW) conducts regular interlaboratory proficiency tests. scirp.orgresearchgate.net In these tests, participating laboratories receive samples containing unknown, CWC-related chemicals which they must identify.
This compound (IMPA) has been used as a spiking chemical in these official OPCW proficiency tests. scirp.orgcranfield.ac.uk By including IMPA and other degradation products in these tests, the OPCW helps laboratories develop and validate their analytical protocols, ensuring they can reliably detect evidence of nerve agent use or production. defence.gov.au The successful identification of these compounds demonstrates a laboratory's competence and is a requirement for achieving and maintaining OPCW designation status. opcw.org These exercises foster the standardization of analytical approaches and build global confidence in the verification regime of the CWC.
Q & A
Q. What are the recommended methods for synthesizing and purifying isopropyl methylphosphonate (IMP) for laboratory use?
IMP is typically synthesized via esterification of methylphosphonic acid with isopropyl alcohol under acidic catalysis. Purification involves fractional distillation under reduced pressure to isolate the product from unreacted precursors and byproducts. For analytical-grade purity, column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) or recrystallization in anhydrous solvents may be employed . Diazomethane derivatization is avoided due to safety concerns and potential side reactions; instead, trimethylsilylation is recommended for GC-MS compatibility .
Q. Which analytical techniques are most reliable for characterizing IMP and its derivatives?
- GC-MS : Electron ionization (70 eV) with trimethylsilyl derivatization provides reproducible fragmentation patterns (e.g., base ion at m/z 153 for IMP derivatives). Retention indices should be cross-referenced with authentic standards .
- NMR : <sup>31</sup>P NMR chemical shifts for IMP appear at δ 25–30 ppm, while <sup>1</sup>H NMR shows distinct isopropyl methyl doublets (δ 1.2–1.4 ppm) and methylphosphonate singlets (δ 1.5–1.7 ppm). Deuterated solvents (e.g., D2O) are essential for aqueous samples .
- CI-MS : Chemical ionization confirms molecular weight (MW 152.13) and detects trace impurities like dithis compound (DIMP) .
Q. What safety protocols are critical when handling IMP in biochemical assays?
IMP, as a simulant for nerve agents (e.g., sarin), requires biosafety level 2 (BSL-2) containment. Key measures include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods for aerosol prevention.
- Immediate neutralization of spills with 10% sodium hydroxide (NaOH).
- Storage in airtight, chemically resistant containers (e.g., PTFE-lined caps) at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. How should researchers design in vivo experiments to study IMP’s acetylcholinesterase (AChE) inhibition kinetics?
- Model organisms : Use Wistar rats (200–250 g) for standardized AChE activity measurements in heparinized blood .
- Dosage : Administer IMP intravenously at 0.1–1.0 mg/kg, with LD50 determination via probit analysis. Include control groups treated with oxime reactivators (e.g., pralidoxime) to assess antidote efficacy .
- Monitoring : Track cholinesterase activity spectrophotometrically (Ellman’s method) at 412 nm post-exposure (0–60 min intervals) .
Q. How can researchers resolve contradictions in GC-MS data for IMP derivatives?
Discrepancies in fragmentation patterns (e.g., methylphosphonate vs. methyl methylphosphonate) arise from derivatization artifacts. Solutions include:
- Validating spectra with CI-MS to confirm molecular ions.
- Cross-referencing retention times with deuterated internal standards (e.g., IMP-d7) .
- Using <sup>31</sup>P NMR to verify phosphonate bond integrity before MS analysis .
Q. What methodologies optimize NMR parameterization for IMP degradation products in environmental samples?
- pH adjustment : Methylphosphonic acid (MPA, a hydrolysis product) shows pH-dependent <sup>31</sup>P NMR shifts (δ 18–22 ppm). Buffer samples to pH 7–8 to stabilize signals .
- Temperature control : Maintain 25°C to minimize line broadening in aqueous matrices.
- Quantitation : Use external standards (e.g., sodium methylphosphonate) and integrate peaks relative to a trimethyl phosphate (TMP) internal standard .
Q. Which LC-MS/MS parameters enhance sensitivity for detecting IMP in groundwater?
- Ionization : Electrospray ionization (ESI) in negative mode for IMP (MW 152.13 → m/z 151.0 [M-H]<sup>−</sup>).
- Chromatography : C18 column with 0.1% formic acid in water/acetonitrile gradient (5–95% over 10 min).
- Detection : Single reaction monitoring (SRM) of transitions m/z 151 → 97 (collision energy 20 eV) and m/z 151 → 79 (25 eV) .
Q. How should researchers address inconsistencies in IMP stability during long-term storage?
IMP degrades via hydrolysis to MPA, especially in humid conditions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
